molecular formula C18H16N4O4S B2706281 methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate CAS No. 896341-59-6

methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2706281
CAS No.: 896341-59-6
M. Wt: 384.41
InChI Key: OIJHTSQOMKFRQA-UHFFFAOYSA-N
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Description

Methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzoate ester derivative features a pyrido[1,2-a][1,3,5]triazinone core, a heterocyclic system known for its potential as a scaffold in the development of enzyme inhibitors. Compounds based on this core structure, such as pyrrolo[1,2-a]pyrazin-1(2H)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives, have been identified as potent inhibitors of poly(ADP-ribose)polymerase (PARP) . PARP inhibitors are a major focus in oncology research, particularly in the development of targeted cancer therapies, and they also show promise for the treatment of cardiovascular diseases, inflammatory diseases, reperfusion injury, and neurodegenerative conditions[ citation:4]. The molecular structure of this reagent incorporates a methyl benzoate group linked via an acetamido bridge to the sulfanyl group of the 9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazine ring. This specific arrangement suggests its potential utility as a key intermediate or building block in organic synthesis. Researchers can employ this compound in the design and synthesis of novel molecules, or it may serve as a precursor for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid for the development of more complex chemical entities or radiopharmaceuticals . Its primary value lies in its application as a reference standard or a starting material in exploratory research aimed at developing new therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-11-4-3-9-22-15(11)20-17(21-18(22)25)27-10-14(23)19-13-7-5-12(6-8-13)16(24)26-2/h3-9H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJHTSQOMKFRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the pyrido[1,2-a][1,3,5]triazin core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Benzyl 2-({9-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate (BI81550)

  • Structure: Replaces the methyl 4-aminobenzoate group with a benzyl ester.
  • Molecular Formula : C₁₇H₁₅N₃O₃S (MW: 341.38 g/mol) .

Triazine-Based Sulfonylurea Herbicides

Metsulfuron-Methyl

  • Structure : Methyl benzoate linked to a sulfonylurea bridge and a 4-methoxy-6-methyl-1,3,5-triazine ring.
  • Molecular Formula : C₁₄H₁₅N₅O₆S (MW: 381.36 g/mol) .
  • Application : Herbicide targeting acetolactate synthase (ALS) in plants.
  • Comparison : The sulfonylurea group in metsulfuron-methyl contrasts with the sulfanylacetamido linker in the target compound, suggesting divergent reactivity and biological targets.

Benzimidazole Sulfonates

3-[5-Methoxy-2-(4-Methoxy-3,5-Dimethyl-Pyridin-2-yl-Methanesulfinyl)-Benzimidazole-1-Sulfonyl]-Benzoic Acid Sodium Salt (9c)

  • Structure : Combines a benzimidazole core with sulfonyl and sulfinyl groups attached to substituted pyridines.
  • Key Feature : The sulfinyl group may enhance oxidative stability compared to sulfanyl derivatives .
  • Comparison: Unlike the target compound’s pyridotriazinone core, this analog employs a benzimidazole scaffold, which is common in proton-pump inhibitors (e.g., omeprazole analogs).

Structural and Functional Implications

Impact of Ester Groups

  • Methyl Benzoate vs.
  • Sulfanyl vs. Sulfonyl Linkages : Sulfanyl (thioether) groups are less electronegative than sulfonyl groups, which could alter electronic properties and binding affinities in biological systems .

Heterocyclic Core Variations

  • Pyridotriazinone vs.
  • Benzimidazole vs. Pyridotriazinone: Benzimidazoles are more rigid and planar, favoring intercalation or enzyme inhibition, whereas pyridotriazinones may offer conformational flexibility .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Core Structure Substituents/Linkers Molecular Formula Potential Application Reference
Target Compound Pyridotriazinone Methyl benzoate, sulfanylacetamido Not Provided Undisclosed
BI81550 Pyridotriazinone Benzyl ester, sulfanylacetamido C₁₇H₁₅N₃O₃S Research chemical
Metsulfuron-Methyl Triazine Sulfonylurea, methyl benzoate C₁₄H₁₅N₅O₆S Herbicide
Compound 9c (Benzimidazole derivative) Benzimidazole Sulfonyl, sulfinyl, methoxy pyridine Not Provided Pharmaceutical candidate

Biological Activity

Methyl 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound exhibiting potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N4O3S
  • Molecular Weight : 358.41 g/mol
  • CAS Registry Number : Not available in the provided sources.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Triazole Derivatives : A review highlighted that various triazole compounds have shown efficacy against a range of pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL for certain derivatives .
Compound TypeMIC (μg/mL)Target Pathogen
Triazole Derivatives0.125 - 8S. aureus, E. coli
BenzothioatesVariesPathogenic bacteria

Anticancer Activity

Compounds containing the pyrido[1,2-a][1,3,5]triazine scaffold have been investigated for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth:

  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, mercapto-substituted triazoles have shown chemopreventive effects against various cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Pyrido[1,2-a][1,3,5]triazine Core : This moiety is crucial for the biological activity due to its ability to interact with biological targets.
  • Sulfanyl Group : The presence of sulfur enhances the lipophilicity and bioavailability of the compound.
  • Amino Acid Linkage : The acetamido group may contribute to the compound's stability and interaction with cellular targets.

Study on Antimicrobial Effects

A study focused on the synthesis and evaluation of various triazole derivatives reported potent activity against drug-resistant strains of bacteria. Among the tested compounds, those with similar structural motifs to this compound exhibited MIC values significantly lower than traditional antibiotics like vancomycin .

Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that derivatives of pyridotriazine compounds could effectively inhibit cell growth and induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Q. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., rapid metabolism of the ester group). Metabolite identification (via liver microsome assays) and prodrug strategies (e.g., replacing methyl ester with tert-butyl) improve bioavailability. In vivo PET imaging tracks compound distribution .

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